2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide
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Overview
Description
2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide is a complex organic compound with a molecular formula of C19H24N2O4S This compound is characterized by its unique structure, which includes a sulfamoyl group, a morpholine ring, and a phenoxyacetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves multiple steps, including the formation of the sulfamoyl group, the attachment of the morpholine ring, and the construction of the phenoxyacetamide backbone. Common synthetic routes may involve:
Formation of the Sulfamoyl Group: This step often involves the reaction of 3,4-dimethylphenylamine with a sulfonyl chloride under basic conditions to form the sulfamoyl derivative.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Construction of the Phenoxyacetamide Backbone: This step may involve the reaction of the sulfamoyl derivative with 2-methylphenol, followed by acylation with chloroacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(3,4-Dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N,N-dimethylacetamide
- N-(4-{[(3,4-Dimethylphenyl)sulfamoyl]-2-methylphenoxy}ethyl)morpholine
Uniqueness
2-{4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy}-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H31N3O5S |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[4-[(3,4-dimethylphenyl)sulfamoyl]-2-methylphenoxy]-N-(2-morpholin-4-ylethyl)acetamide |
InChI |
InChI=1S/C23H31N3O5S/c1-17-4-5-20(14-18(17)2)25-32(28,29)21-6-7-22(19(3)15-21)31-16-23(27)24-8-9-26-10-12-30-13-11-26/h4-7,14-15,25H,8-13,16H2,1-3H3,(H,24,27) |
InChI Key |
ZFSOQTPXCXFLSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)NCCN3CCOCC3)C)C |
Origin of Product |
United States |
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